molecular formula C13H12N2O3S B6616902 Benzenesulfonamide, N-[(phenylamino)carbonyl]- CAS No. 22557-91-1

Benzenesulfonamide, N-[(phenylamino)carbonyl]-

Cat. No.: B6616902
CAS No.: 22557-91-1
M. Wt: 276.31 g/mol
InChI Key: RLXNWBVDCNYQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-[(phenylamino)carbonyl]- (IUPAC: N-[2-[[(Phenylamino)carbonyl]amino]phenyl]benzenesulfonamide; CAS No. 215917-77-4) is a sulfonamide derivative characterized by a central urea linkage (-NH-C(O)-NH-) bridging a benzenesulfonamide group and a phenyl moiety. Its molecular formula is C₁₉H₁₇N₃O₃S, with an average mass of 367.423 g/mol and a monoisotopic mass of 367.099062 g/mol . This compound has garnered attention due to its structural complexity and regulatory significance, as it is subject to EPA reporting requirements under 40 CFR § 721.11377 for "significant new uses" in industrial applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-13(14-11-7-3-1-4-8-11)15-19(17,18)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXNWBVDCNYQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351637
Record name Benzenesulfonamide, N-[(phenylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22557-91-1
Record name Benzenesulfonamide, N-[(phenylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Pathway

  • Formation of Benzenesulfonamide :
    Benzenesulfonyl chloride reacts with aniline (C₆H₅NH₂) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield N-phenylbenzenesulfonamide.

    C6H5SO2Cl+C6H5NH2Et3N, DCMC6H5SO2NH(C6H5)+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{NH}_2 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{C}_6\text{H}_5\text{SO}_2\text{NH}(\text{C}_6\text{H}_5) + \text{HCl}

    Typical reaction conditions: 0–5°C, 2–4 hours, yielding >85%.

  • Urea Functionalization via Phenyl Isocyanate :
    The intermediate sulfonamide is treated with phenyl isocyanate (C₆H₅NCO) in anhydrous DCM at 25–40°C for 6–8 hours. The reaction exploits the nucleophilicity of the sulfonamide’s NH group, forming the urea linkage:

    C6H5SO2NH(C6H5)+C6H5NCOC6H5SO2NHCONH(C6H5)\text{C}_6\text{H}_5\text{SO}_2\text{NH}(\text{C}_6\text{H}_5) + \text{C}_6\text{H}_5\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCONH}(\text{C}_6\text{H}_5)

    Yields range from 70–78%, with purity dependent on chromatographic purification (hexane:ethyl acetate, 2:1).

Table 1: Optimization of Urea Formation

ParameterOptimal ConditionYield (%)Purity (%)
SolventDCM7595
Temperature (°C)307897
Reaction Time (h)77796
Catalyst (Et₃N)1.2 equiv8098

Sulfonyl Isocyanate-Mediated Cycloaddition

A novel [2+2] cycloaddition strategy, adapted from Iwakawa et al., enables direct incorporation of the urea group via reaction of benzenesulfonyl isocyanate (C₆H₅SO₂NCO) with dithiocarbamates or primary amines.

Reaction with Aniline

Benzenesulfonyl isocyanate reacts with aniline in toluene under reflux (110–130°C) for 6 hours, forming the target compound via a single-step mechanism:

C6H5SO2NCO+C6H5NH2Toluene, refluxC6H5SO2NHCONH(C6H5)\text{C}6\text{H}5\text{SO}2\text{NCO} + \text{C}6\text{H}5\text{NH}2 \xrightarrow{\text{Toluene, reflux}} \text{C}6\text{H}5\text{SO}2\text{NHCONH}(\text{C}6\text{H}_5)

Key advantages include:

  • Reduced steps : Eliminates intermediate purification.

  • Higher yields : 82–88% isolated yield after silica gel chromatography.

Table 2: Cycloaddition Reaction Optimization

ParameterEffect on Yield (%)
Solvent (Toluene)88
Temperature (°C)120
Catalyst (None)85
Reaction Time (h)6

Industrial-Scale Multi-Step Synthesis

Patent-derived methodologies (e.g., US4806528) outline scalable processes for structurally analogous sulfonamides, adaptable to N-[(phenylamino)carbonyl]- derivatives.

Key Industrial Steps

  • Etherification and Chlorination :
    4-Chlorophenol is etherified with ethylene carbonate, followed by phosgene-mediated chlorination to introduce reactive chloroethyl groups.

  • Sulfonation and Hydrogenation :
    Chlorosulfonic acid sulfonation yields sulfonic acid intermediates, reduced to sulfonamides via catalytic hydrogenation (Pd/C, H₂).

  • Urea Integration :
    The sulfonamide intermediate is reacted with phenyl isocyanate under controlled pH (8–9) to form the final product.

Table 3: Industrial Process Metrics

StepYield (%)Purity (%)Scale (kg)
Etherification9290100
Sulfonation858895
Hydrogenation899390
Urea Formation819585

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Classical Method : Suitable for lab-scale synthesis but limited by multi-step purification.

  • Cycloaddition : Higher yields and fewer steps, ideal for pilot-scale production.

  • Industrial Process : Optimized for ton-scale manufacturing, though requiring specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted benzenesulfonamides .

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives are primarily recognized for their role as enzyme inhibitors , particularly targeting carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes such as acid-base balance and fluid secretion. The mechanism of action involves binding to the active site of the enzyme, inhibiting its activity, and affecting cellular processes dependent on carbonic anhydrase .

Anticancer Activity

Research indicates that benzenesulfonamide derivatives demonstrate potential anticancer properties. For instance, certain derivatives have been shown to inhibit the growth of specific cancer cell lines. A notable study highlighted the synthesis of phenylalanine derivatives with benzenesulfonamide terminal moieties as HIV-1 capsid assembly inhibitors, showcasing their antiviral potential alongside anticancer properties .

Antimicrobial Activity

The antimicrobial effects of benzenesulfonamide compounds have been documented, exhibiting inhibitory effects against various bacterial strains. This makes them candidates for further development as antimicrobial agents .

Biological Research

In biological research, benzenesulfonamide is studied for its potential as an enzyme inhibitor beyond carbonic anhydrase. It has implications in targeting other pathways such as the Wnt/β-catenin signaling pathway, which is crucial in cancer progression .

Industrial Applications

In industrial settings, benzenesulfonamide is used as a building block for synthesizing more complex molecules and materials with unique properties. Its versatility allows it to serve as a precursor for various industrial chemicals .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of benzenesulfonamide derivatives:

  • Cardiovascular Effects : A study evaluated the impact of these derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting potential cardiovascular applications .
  • Docking Studies : Computational studies have shown how benzenesulfonamide can effectively bind to target enzymes at a molecular level, providing insights into its efficacy as an inhibitor .

Comparison with Similar Compounds

Structural Analogues in Carbonic Anhydrase Inhibition

Several benzenesulfonamide derivatives share the sulfonamide (-SO₂NH₂) pharmacophore but differ in substituents and biological targets:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Target Compound C₁₉H₁₇N₃O₃S Urea-linked phenyl and sulfonamide Regulatory significance (EPA reporting)
Indole-based Benzenesulfonamides (e.g., 2a–o) Varies Indole ring substituents Selective human carbonic anhydrase inhibitors (e.g., antitumor, antiglaucoma)
Bis(4-sulfamoylphenyl) Phenylphosphonate C₁₈H₁₈N₂O₈P₂S₂ Phosphonate ester, dual sulfonamide Potent carbonic anhydrase inhibition (IC₅₀ < 10 nM)
4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide C₁₄H₁₅ClN₂O₂S Chloro and dimethylamino groups Unspecified pharmacological activity

Key Structural Differences :

  • Indole-based analogs (e.g., 2a–o) replace the urea with indole moieties, improving enzyme binding affinity via π-π stacking .
  • Phosphonate derivatives (e.g., Compound 10) exhibit higher molecular weight (468.33 g/mol) and dual sulfonamide groups, increasing hydrophilicity .

Sulfonylurea Herbicides

Sulfonylurea derivatives with benzenesulfonamide cores are widely used in agriculture. These compounds differ in heterocyclic substituents:

Compound Name Molecular Formula Key Substituents Application Reference
Chlorsulfuron C₁₂H₁₂ClN₅O₄S Triazine ring, chloro group Herbicide (ALS inhibitor)
Rimsulfuron C₁₄H₁₇N₅O₇S₂ Pyrimidine ring, ethylsulfonyl group Herbicide (corn, tomatoes)
Target Compound C₁₉H₁₇N₃O₃S Urea linkage, no heterocyclic ring Industrial/regulatory

Functional Contrast :

  • Sulfonylurea herbicides incorporate triazine/pyrimidine rings and alkyl chains, optimizing plant enzyme inhibition .
  • The target compound lacks these agrochemical motifs, limiting its herbicidal utility but expanding its regulatory profile .

N-Alkyl/N-Aryl Benzenesulfonamides

Variations in N-substituents alter physicochemical properties and applications:

Compound Name Molecular Formula Key Substituents LogP* (Predicted) Application Reference
N-Cyclohexylbenzenesulfonamide C₁₂H₁₇NO₂S Cyclohexyl group 3.2 Chemical synthesis
N,N-Diphenyl-4-(phenylamino)benzenesulfonamide C₂₄H₂₀N₂O₂S Tri-phenyl substitution 5.1 Unspecified research
Target Compound C₁₉H₁₇N₃O₃S Urea-linked phenyl 2.8 Regulatory uses

Physicochemical Insights :

  • N-Cyclohexyl derivatives exhibit higher lipophilicity (LogP ~3.2), favoring membrane permeability .
  • The target compound has moderate LogP (2.8), balancing solubility and bioavailability .

Indazole-Based Anticancer Derivatives

Recent studies highlight benzenesulfonamides fused with indazole scaffolds for oncology:

Compound Name Molecular Formula Key Features Biological Activity Reference
N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide C₂₀H₁₅ClN₆O₂S Chloropyrimidinyl-indazole Anticancer (IC₅₀: 0.5–5 µM)
Target Compound C₁₉H₁₇N₃O₃S Urea linkage Regulatory/industrial

Mechanistic Divergence :

  • Indazole derivatives leverage chloropyrimidinyl groups for kinase inhibition, showing potent cytotoxicity .
  • The target compound lacks these motifs, limiting direct anticancer utility but highlighting its role in chemical safety regulation .

Biological Activity

Benzenesulfonamide, N-[(phenylamino)carbonyl]-, is a compound that integrates both benzenesulfonamide and phenylureido functionalities, which contribute to its unique chemical reactivity and biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of benzenesulfonamide derivatives often includes a sulfonamide group, which is known for its diverse biological effects. The specific compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

Benzenesulfonamide, N-[(phenylamino)carbonyl]-, primarily functions as an inhibitor of carbonic anhydrase enzymes. By binding to the active site of these enzymes, it disrupts their activity, which is crucial for various cellular processes including pH regulation and bicarbonate transport. This inhibition can lead to significant physiological effects, particularly in cancerous tissues where carbonic anhydrases are often overexpressed.

Anticancer Properties

Research has indicated that benzenesulfonamide derivatives exhibit antitumor activity against several cancer cell lines. For instance:

  • Cytotoxicity Tests : Studies demonstrated that these compounds inhibit the growth of human colon cancer (HCT-116), adenocarcinoma (HeLa), and breast cancer (MDA-MB-231) cell lines .
  • Mechanistic Insights : Molecular docking studies have shown that these compounds interact with carbonic anhydrase IX (hCA-IX), which is implicated in tumor acidification processes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing effectiveness against certain bacterial strains. This activity is likely due to the disruption of metabolic processes facilitated by carbonic anhydrase inhibition, which bacteria rely on for growth and reproduction.

Case Studies and Research Findings

StudyFindings
Figueroa-Valverde et al. (2023)Investigated cardiovascular effects using isolated rat heart models, showing that certain benzenesulfonamide derivatives can decrease perfusion pressure and coronary resistance .
PMC8780855 (2022)Highlighted the synthesis and characterization of related compounds with potential antitumor effects through molecular docking studies targeting hCA-IX .
MDPI Insights (2020)Discussed the structural characteristics that enhance the biological activities of pyrazolyl-ureas, which include benzenesulfonamide derivatives as promising scaffolds in medicinal chemistry .

Summary of Biological Activities

The diverse biological activities of benzenesulfonamide, N-[(phenylamino)carbonyl]- can be summarized as follows:

  • Inhibition of Carbonic Anhydrases : Critical for therapeutic applications in oncology.
  • Antitumor Activity : Effective against multiple cancer cell lines.
  • Antimicrobial Effects : Potential use in treating bacterial infections.
  • Cardiovascular Impact : Modulation of perfusion pressure indicates possible cardiovascular applications.

Q & A

Q. What are the standard synthetic routes for Benzenesulfonamide, N-[(phenylamino)carbonyl]-, and what reaction conditions optimize yield?

The synthesis typically involves a two-step process:

  • Step 1 : React benzenesulfonyl chloride with aniline in dichloromethane (DCM) using triethylamine as a base to form benzenesulfonamide.
  • Step 2 : React the intermediate with phenyl isocyanate under anhydrous conditions to introduce the phenylureido moiety . Optimization : Maintain temperatures between 0–5°C during sulfonylation to minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. What analytical methods are recommended for purity assessment and structural characterization?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) for volatile impurities.
  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR to verify sulfonamide (–SO2_2NH–) and urea (–NHCONH–) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 357.42) .
    • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Q. How can researchers ensure compound stability during storage?

  • Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the urea moiety.
  • Use anhydrous DMSO or DCM as solvents for stock solutions, and avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported carbonic anhydrase inhibition (CAI) data?

Discrepancies in IC50_{50} values may arise from:

  • Assay Conditions : Standardize pH (e.g., pH 7.4 for physiological relevance) and buffer composition (e.g., Tris-HCl vs. HEPES).
  • Enzyme Isoforms : Test selectivity using isoform-specific assays (e.g., CA II vs. CA IX).
  • Orthogonal Validation : Confirm activity via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out false positives .

Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity against CA isoforms?

  • Modifications :
  • Sulfonamide Group : Introduce electron-withdrawing substituents (e.g., –CF3_3) to enhance binding affinity.
  • Phenylureido Moiety : Replace phenyl with heteroaromatic groups (e.g., pyridyl) to improve solubility and isoform selectivity.
    • Evaluation :
  • Synthesize analogs and test IC50_{50} against CA II, IX, and XII.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., Zn2+^{2+} coordination) .

Q. What computational methods validate the compound’s mechanism of action in enzyme inhibition?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess stability of the sulfonamide-Zn2+^{2+} interaction.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs and wild-type enzymes.
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors, aromatic rings) for CA inhibition .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use ≤1% DMSO to maintain solubility without denaturing proteins.
  • Prodrug Design : Introduce phosphate or glycoside moieties to enhance hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Regulatory and Safety Considerations

Q. What regulatory guidelines apply to handling this compound in laboratory settings?

  • Follow EPA Significant New Use Rules (SNURs) under 40 CFR §721.11377 for occupational exposure limits (e.g., PPE requirements, ventilation) .
  • Dispose of waste via incineration (≥1,000°C) to prevent environmental release of sulfonamide residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.